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Introduction

CP 47,497 is a potent synthetic cannabinoid agonist developed by Pfizer in the 1980s.[1] As a
research tool, it has been instrumental in studying the structure-activity relationships of
cannabinoids.[2] The compound and its analogs have been identified in various herbal
mixtures, leading to regulatory scrutiny and a renewed interest in their pharmacological and
metabolic profiles. This technical guide focuses on the pharmacological activity of a key
metabolite, the CP 47,497-C7-hydroxy metabolite, providing a comprehensive summary of
available data, experimental methodologies, and visual representations of its metabolic and
signaling pathways.

While the parent compound, CP 47,497, is well-characterized as a potent CB1 receptor
agonist, quantitative pharmacological data for its C7-hydroxy metabolite remains limited in
publicly available literature.[2] This document compiles the existing information and presents it
alongside data for the parent compound and its C8 homolog for comparative analysis.

Pharmacological Data Summary

Quantitative data on the binding affinity and functional activity of the CP 47,497-C7-hydroxy
metabolite are not extensively documented. However, it is recognized as an agonist at the CB1
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receptor.[2] The following tables summarize the available quantitative data for the parent
compound CP 47,497 and its C8 homolog to provide a comparative context.

Table 1: Cannabinoid Receptor Binding Affinity (Ki)

Binding .
Compound Receptor o . Species Reference

Affinity (Ki)
CP 47,497 CB1 2.1nM [11[2]
CP 47,497-C8

CB1 0.83 nM [3][4]
homolog
Table 2: Functional Activity (EC50)
Compound Assay EC50 Cell Line Reference
CP 47,497-C8 CB1 Receptor
o 4.4 nM HEK293 [2]

homolog Internalization

Note: Specific EC50 values for CP 47,497-C7-hydroxy metabolite are not well-documented in
the available literature.[2]

Metabolism of CP 47,497

The primary metabolic pathway for CP 47,497 involves hydroxylation and oxygenation.[2][5] In
vitro studies using human liver microsomes have identified several mono-hydroxylated
metabolites, including the C7-hydroxy metabolite.[2][5]

Experimental Protocol: In Vitro Metabolism of CP 47,497

The following protocol is a generalized representation based on standard methodologies for
studying drug metabolism in human liver microsomes.
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Caption: Experimental workflow for the in vitro metabolism of CP 47,497.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b594054?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cannabinoid Receptor Signaling Pathway

As a cannabinoid receptor agonist, the CP 47,497-C7-hydroxy metabolite is presumed to
activate the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a
downstream signaling cascade that leads to its pharmacological effects.

Caption: Presumed signaling pathway of CP 47,497-C7-Hydroxy Metabolite.

Logical Relationship of Available Information

The current understanding of the pharmacological activity of the CP 47,497-C7-hydroxy
metabolite is inferred from metabolism studies of the parent compound and comparative
analysis with its more extensively studied analogs.
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Caption: Relationship between CP 47,497 and its C7-hydroxy metabolite.

Conclusion

The CP 47,497-C7-hydroxy metabolite is a confirmed in vitro metabolite of the synthetic
cannabinoid CP 47,497 and is recognized as a CB1 receptor agonist. However, a significant
gap exists in the scientific literature regarding its specific quantitative pharmacological
parameters, such as binding affinity (Ki) and functional efficacy (EC50). The data available for
the parent compound and its C8 homolog suggest that the C7-hydroxy metabolite likely
possesses significant cannabinoid activity. Further research is warranted to fully characterize
the pharmacological and toxicological profile of this metabolite to better understand its
contribution to the overall effects of CP 47,497.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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